[5-Chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridin-2-yl]methanol
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Overview
Description
[5-Chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridin-2-yl]methanol is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridin-2-yl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to form intermediate compounds, which are then further reacted to obtain the desired product . The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[5-Chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridin-2-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
[5-Chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridin-2-yl]methanol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug discovery and development, particularly as an inhibitor of specific enzymes or receptors.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [5-Chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-6-fluoropyridin-2-yl)methanamine
- 5-(2-Fluoro-6-hydroxyphenyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide
Uniqueness
Compared to similar compounds, [5-Chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridin-2-yl]methanol exhibits unique structural features, such as the presence of both chloro and fluoro substituents and the trimethylsilylethoxymethyl group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H20ClFN2O2Si |
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Molecular Weight |
330.86 g/mol |
IUPAC Name |
[5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridin-2-yl]methanol |
InChI |
InChI=1S/C14H20ClFN2O2Si/c1-21(2,3)5-4-20-9-18-10(8-19)6-12-13(18)7-11(16)14(15)17-12/h6-7,19H,4-5,8-9H2,1-3H3 |
InChI Key |
CFQZBGLTXGHICD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=CC2=NC(=C(C=C21)F)Cl)CO |
Origin of Product |
United States |
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